molecular formula C26H31NO4 B13429443 (S)-2-((1R,2S)-2-((R)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid

(S)-2-((1R,2S)-2-((R)-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid

Cat. No.: B13429443
M. Wt: 421.5 g/mol
InChI Key: YENAYAGENVXXTP-IDOMGHHASA-N
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Description

(S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid is a complex organic compound with a unique structure that includes a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid typically involves multiple steps, including the formation of the cyclopropyl group and the introduction of the Fmoc protecting group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, organic solvents, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to optimize the yield and selectivity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

(S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid include other cyclopropyl-containing compounds and Fmoc-protected amino acids. These compounds share structural similarities but may differ in their specific functional groups and stereochemistry.

Uniqueness

The uniqueness of (S)-2-((1R,2S)-2-(®-1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutyl)cyclopropyl)propanoic Acid lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H31NO4

Molecular Weight

421.5 g/mol

IUPAC Name

(2S)-2-[(1R,2S)-2-[(1R)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutyl]cyclopropyl]propanoic acid

InChI

InChI=1S/C26H31NO4/c1-15(2)12-24(22-13-21(22)16(3)25(28)29)27-26(30)31-14-23-19-10-6-4-8-17(19)18-9-5-7-11-20(18)23/h4-11,15-16,21-24H,12-14H2,1-3H3,(H,27,30)(H,28,29)/t16-,21-,22-,24+/m0/s1

InChI Key

YENAYAGENVXXTP-IDOMGHHASA-N

Isomeric SMILES

C[C@@H]([C@@H]1C[C@@H]1[C@@H](CC(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC(C)CC(C1CC1C(C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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